5-Cyclopropoxy-2-formylbenzenesulfonamide
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Overview
Description
5-Cyclopropoxy-2-formylbenzenesulfonamide is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-formylbenzenesulfonamide typically involves the reaction of 5-cyclopropoxy-2-formylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the final product. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Cyclopropoxy-2-carboxybenzenesulfonamide.
Reduction: 5-Cyclopropoxy-2-hydroxybenzenesulfonamide.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-2-formylbenzenesulfonamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-formylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzenesulfonamide: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-2-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a formyl group.
5-Cyclopropoxy-2-carboxybenzenesulfonamide: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
5-Cyclopropoxy-2-formylbenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H11NO4S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-formylbenzenesulfonamide |
InChI |
InChI=1S/C10H11NO4S/c11-16(13,14)10-5-9(15-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2,(H2,11,13,14) |
InChI Key |
GZZJSIJXCPNLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C=O)S(=O)(=O)N |
Origin of Product |
United States |
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